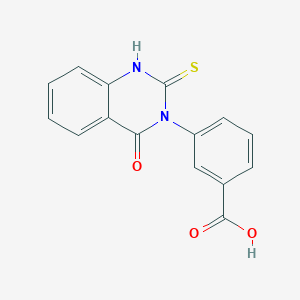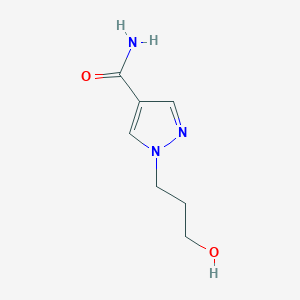
2-Amino-3,4-diméthylbenzoate de méthyle
Vue d'ensemble
Description
Methyl 2-amino-3,4-dimethylbenzoate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with amino and methyl groups
Applications De Recherche Scientifique
Chemistry: Methyl 2-amino-3,4-dimethylbenzoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, methyl 2-amino-3,4-dimethylbenzoate can be used in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 2-amino-3,4-dimethylbenzoate typically involves the esterification of 2-amino-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Amination: Another method involves the direct amination of methyl 3,4-dimethylbenzoate using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of methyl 2-amino-3,4-dimethylbenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-amino-3,4-dimethylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3,4-dimethylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-4,5-dimethylbenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 2,5-diaminobenzoate
Comparison:
- Methyl 2-amino-3,4-dimethylbenzoate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules.
- Methyl 2-amino-4,5-dimethylbenzoate has a different substitution pattern, which may result in different chemical and biological properties.
- Methyl 2-amino-3-methoxybenzoate contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
- Methyl 2,5-diaminobenzoate has an additional amino group, which can significantly alter its chemical behavior and potential applications.
Propriétés
IUPAC Name |
methyl 2-amino-3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUMQVHQPPAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2513855.png)
![N-[(2S)-1-(Methylamino)-1-oxopropan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2513856.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2513857.png)

![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)



![2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2513869.png)
![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)
![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)
